Technical Guide: 1,1,1-Trifluoro-4-phenylbutan-2-one (CAS 86571-26-8)
Technical Guide: 1,1,1-Trifluoro-4-phenylbutan-2-one (CAS 86571-26-8)
[1]
Executive Summary
1,1,1-Trifluoro-4-phenylbutan-2-one (CAS 86571-26-8) is a specialized fluorinated building block and bioactive scaffold.[1] Belonging to the class of trifluoromethyl ketones (TFMKs) , this molecule is distinguished by the powerful electron-withdrawing nature of the trifluoromethyl (
This structural motif grants the compound two distinct primary applications in drug discovery and organic synthesis:
-
Transition State Analog Inhibition: It acts as a reversible covalent inhibitor of serine hydrolases (e.g., esterases, proteases) by mimicking the tetrahedral transition state of substrate hydrolysis.
-
Pro-Chiral Substrate: It serves as a benchmark substrate for asymmetric reductions (biocatalytic or chemocatalytic) to synthesize chiral
-trifluoromethyl alcohols, which are privileged motifs in pharmaceutical design.
This guide provides a comprehensive analysis of its chemical behavior, synthesis protocols, and biological mechanism of action.
Chemical Architecture & Reactivity
The Fluorine Effect: Electrophilicity & Hydration
The defining feature of CAS 86571-26-8 is the hyper-electrophilicity of the carbonyl carbon. The
Critical Consequence: Unlike non-fluorinated analogs (e.g., 4-phenylbutan-2-one), this compound exists in a dynamic equilibrium with its gem-diol (hydrate) form in aqueous media or in the presence of atmospheric moisture.
-
In Organic Solvents (CDCl3): Predominantly exists as the ketone.
-
In Aqueous Buffer (pH 7.4): Significant shift toward the gem-diol.
Experimental Implication: When preparing stock solutions for biological assays, the compound must be dissolved in anhydrous DMSO to maintain the ketone form. In aqueous buffers, the hydration equilibrium is established rapidly; however, only the ketone form is typically competent to bind the enzyme active site, requiring a re-equilibration step during the assay.
Physical Properties Data
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 216.18 g/mol | |
| Boiling Point | ~90-95 °C (at 15 mmHg) | Estimated based on analogs |
| LogP | ~2.8 - 3.1 | Lipophilic due to phenyl/alkyl chain |
| State | Colorless Liquid | Hygroscopic |
| Solubility | DMSO, Ethanol, DCM | Limited water solubility |
Synthesis Strategies
The synthesis of CAS 86571-26-8 requires controlling the reactivity of the trifluoroacetyl group to prevent over-addition of nucleophiles.
Primary Route: Grignard Addition to Trifluoroacetic Acid Derivatives
The most robust laboratory scale synthesis involves the reaction of phenethylmagnesium bromide with a trifluoroacetylating agent. Direct addition to esters can lead to double addition (forming the tertiary alcohol). Therefore, the use of Trifluoroacetic Anhydride (TFAA) at low temperatures or a Weinreb Amide intermediate is recommended.
Protocol: Modified Grignard Synthesis
Reagents:
-
Phenethyl bromide (
) -
Magnesium turnings (Mg)
-
Ethyl Trifluoroacetate (
) or Trifluoroacetic Anhydride (TFAA) -
Solvent: Anhydrous Diethyl Ether (
) or THF
Step-by-Step Methodology:
-
Grignard Formation:
-
Activate Mg turnings (1.1 eq) with iodine under
. -
Add phenethyl bromide (1.0 eq) in anhydrous
dropwise to maintain gentle reflux. Stir for 1 hour to ensure complete formation of Phenethylmagnesium bromide.
-
-
Acylation (The Critical Step):
-
Cool the Grignard solution to -78 °C (Dry ice/acetone bath). Note: Temperature control is vital to prevent double addition.
-
Add Trifluoroacetic Anhydride (1.2 eq) dissolved in
dropwise over 30 minutes. -
Alternative: Use Ethyl Trifluoroacetate (1.2 eq) but requires strict -78 °C control and quenching before warming.
-
-
Hydrolysis & Workup:
-
Quench the reaction at -78 °C with
. -
Allow to warm to room temperature.[2]
-
Extract with
(3x). Wash combined organics with saturated (to remove trifluoroacetic acid) and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
The crude oil often contains the hydrate. Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Dehydration: If the NMR shows gem-diol signals, reflux in toluene with a Dean-Stark trap or treat with
before final distillation.
-
Synthesis Workflow Visualization
Figure 1: Grignard-based synthesis pathway requiring cryogenic control to ensure mono-addition.
Biological Application: Mechanism of Action
Reversible Covalent Inhibition
CAS 86571-26-8 is a classical Transition State Analog . It targets serine hydrolases (e.g., FAAH, AChE, JHE) by exploiting the nucleophilicity of the catalytic serine residue.
-
Binding: The lipophilic phenylbutyl tail guides the molecule into the enzyme's hydrophobic pocket.
-
Attack: The catalytic Serine-OH attacks the electrophilic carbonyl carbon of the ketone.
-
Stabilization: The resulting tetrahedral intermediate (a hemiketal) is stabilized by the electron-withdrawing
group. This structure mimics the transition state of the natural ester substrate hydrolysis. -
Reversibility: Unlike organophosphates which phosphorylate the serine (irreversible), the TFMK-enzyme complex is reversible. The inhibitor can dissociate, regenerating the active enzyme.
Inhibition Pathway Visualization
Figure 2: Mechanism of Action showing the competition between hydration and enzyme inhibition.[3]
Experimental Protocols
Enzyme Inhibition Assay (Standard Protocol)
To determine the
Reagents:
-
Buffer: 50 mM Sodium Phosphate, pH 7.4 (0.1% BSA optional).
-
Substrate: Colorimetric esterase substrate (e.g.,
-Nitrophenyl acetate). -
Enzyme: Target Serine Hydrolase.
Procedure:
-
Stock Preparation: Dissolve CAS 86571-26-8 in 100% DMSO to make a 10 mM stock. Do not store in aqueous buffer.
-
Pre-incubation (Critical):
-
Dilute inhibitor into the assay buffer.
-
Add Enzyme.
-
Incubate for 10–15 minutes at 30°C.
-
Reasoning: This allows the inhibitor to bind and form the hemiketal adduct. Without pre-incubation, the
will appear artificially high because the hydration equilibrium in the buffer competes with enzyme binding.
-
-
Reaction Initiation: Add the substrate.
-
Measurement: Monitor absorbance at 405 nm (release of
-nitrophenol) kinetically for 10 minutes. -
Analysis: Fit the initial velocities (
) against inhibitor concentration ( ) using a non-linear regression (Log(inhibitor) vs. response) to determine .
References
-
PubChem. "1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one (Related Structure & Class Properties)." National Library of Medicine. Link
-
Begg, R. et al. "Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation." National Institutes of Health (PMC). Link
-
Organic Chemistry Portal. "Synthesis of Trifluoromethyl Ketones." Organic Chemistry Portal. Link
-
Scribd / Research D
-Aryl- -Trifluoromethyl Alcohols." (Demonstrating Grignard routes to TFMKs). Link -
Imperial College London. "The trifluoromeric effect in the hydration of the carbonyl group." Henry Rzepa's Blog. Link
-
Canadian Science Publishing. "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium." Link
